molecular formula C6H7N3O2 B14096968 1-Methyl-4-(2-nitroethenyl)pyrazole

1-Methyl-4-(2-nitroethenyl)pyrazole

Cat. No.: B14096968
M. Wt: 153.14 g/mol
InChI Key: QVIOAKYACIEATD-UHFFFAOYSA-N
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Description

1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole is a heterocyclic compound with a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a methyl group and a nitroethenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-methylpyrazole with nitroethene in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the activation of signaling pathways involved in apoptosis (programmed cell death) and inflammation . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of 1-Methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-methyl-4-(2-nitroethenyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOAKYACIEATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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